tert-Butyl 12-amino-4,7,10-trioxadodecanoate

Catalog No.
S518586
CAS No.
252881-74-6
M.F
C13H27NO5
M. Wt
277.36 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-Butyl 12-amino-4,7,10-trioxadodecanoate

CAS Number

252881-74-6

Product Name

tert-Butyl 12-amino-4,7,10-trioxadodecanoate

IUPAC Name

tert-butyl 3-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]propanoate

Molecular Formula

C13H27NO5

Molecular Weight

277.36 g/mol

InChI

InChI=1S/C13H27NO5/c1-13(2,3)19-12(15)4-6-16-8-10-18-11-9-17-7-5-14/h4-11,14H2,1-3H3

InChI Key

CWFSAZJIJBTKRC-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)CCOCCOCCOCCN

Solubility

Soluble in DMSO

Synonyms

Amino-PEG3-t-butyl ester

Canonical SMILES

CC(C)(C)OC(=O)CCOCCOCCOCCN

Description

The exact mass of the compound Tert-butyl 3-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)propanoate is 277.1889 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

tert-Butyl 12-amino-4,7,10-trioxadodecanoate is a chemical compound characterized by the molecular formula C13H27NO5C_{13}H_{27}NO_5 and a molecular weight of approximately 277.36 g/mol. This compound features a tert-butyl group, an amino group, and a trioxadodecanoate structure, which includes ether linkages that contribute to its solubility and reactivity in various chemical environments. It is commonly utilized as a spacer or linker in bioconjugate chemistry, facilitating the attachment of biomolecules such as peptides and proteins to surfaces or other molecules .

Typical of amino acids and esters. Key reactions include:

  • Esterification: Reacting with carboxylic acids to form amides or other esters.
  • Nucleophilic Substitution: The amino group can act as a nucleophile, participating in substitution reactions with electrophiles.
  • Hydrolysis: Under acidic or basic conditions, the ester bond can be hydrolyzed to release the corresponding alcohol and carboxylic acid.

These reactions are critical for its applications in bioconjugation and drug delivery systems .

Synthesis of tert-butyl 12-amino-4,7,10-trioxadodecanoate can be achieved through several methods:

  • Esterification Reaction: Combining tert-butyl alcohol with a suitable dicarboxylic acid under acidic conditions.
  • Amino Group Introduction: Following esterification, an amino group can be introduced via nucleophilic substitution using an amine.
  • Protective Group Strategies: Utilizing protective groups during synthesis to prevent unwanted reactions at sensitive functional sites.

These methods allow for the efficient production of this compound with high purity levels .

tert-Butyl 12-amino-4,7,10-trioxadodecanoate finds diverse applications in various fields:

  • Bioconjugation: Acts as a linker for attaching biomolecules in drug delivery systems.
  • Peptide Synthesis: Used in solid-phase peptide synthesis to enhance yield and purity.
  • Material Science: Employed in creating functionalized surfaces for biosensors and diagnostic tools.

Its versatility makes it valuable in both academic research and industrial applications .

Interaction studies involving tert-butyl 12-amino-4,7,10-trioxadodecanoate typically focus on its behavior in bioconjugates. These studies assess how well it facilitates interactions between biomolecules and target sites. Key areas include:

  • Binding Affinity: Evaluating how effectively linked biomolecules bind to specific receptors or targets.
  • Stability Assessments: Analyzing how stable the conjugates remain under physiological conditions.

Such studies are crucial for optimizing its use in therapeutic applications .

Several compounds share structural similarities with tert-butyl 12-amino-4,7,10-trioxadodecanoate. Here’s a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Aspects
tert-Butyl 12-hydroxy-4,7,10-trioxadodecanoateHydroxyl instead of amino groupMore hydrophilic; used mainly for different applications
Polyethylene glycol derivativesVarying chain lengths; often non-biodegradableUsed extensively for drug delivery; less reactive
Amino acids (e.g., L-Leucine)Simple amino acid structureDirectly involved in protein synthesis; lacks spacer functionality

tert-Butyl 12-amino-4,7,10-trioxadodecanoate stands out due to its combination of hydrophobicity from the tert-butyl group and reactivity from the amino group, making it particularly effective as a linker in bioconjugation .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-0.3

Exact Mass

277.1889

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

3-[2-[2-(2-Aminoethoxy)ethoxy]ethoxy]propionic acid tert-butyl ester

Dates

Modify: 2023-08-15
1: Pignatello R, Impallomeni G, Pistarà V, Cupri S, Graziano AC, Cardile V, Ballistreri A. New amphiphilic derivatives of poly(ethylene glycol) (PEG) as surface modifiers of colloidal drug carriers. III. Lipoamino acid conjugates with carboxy- and amino-PEG(5000) polymers. Mater Sci Eng C Mater Biol Appl. 2015 Jan;46:470-81. doi: 10.1016/j.msec.2014.10.054. Epub 2014 Oct 23. PubMed PMID: 25492012.
2: Rubio-Garcia J, Coppel Y, Lecante P, Mingotaud C, Chaudret B, Gauffre F, Kahn ML. One-step synthesis of metallic and metal oxide nanoparticles using amino-PEG oligomers as multi-purpose ligands: size and shape control, and quasi-universal solvent dispersibility. Chem Commun (Camb). 2011 Jan 21;47(3):988-90. doi: 10.1039/c0cc02615h. Epub 2010 Nov 26. PubMed PMID: 21113535.
3: Kitagawa F, Kubota K, Sueyoshi K, Otsuka K. One-step preparation of amino-PEG modified poly(methyl methacrylate) microchips for electrophoretic separation of biomolecules. J Pharm Biomed Anal. 2010 Dec 15;53(5):1272-7. doi: 10.1016/j.jpba.2010.07.008. Epub 2010 Aug 1. PubMed PMID: 20678876.
4: Yoshimoto K, Hoshino Y, Ishii T, Nagasaki Y. Binding enhancement of antigen-functionalized PEGylated gold nanoparticles onto antibody-immobilized surface by increasing the functionalized antigen using alpha-sulfanyl-omega-amino-PEG. Chem Commun (Camb). 2008 Nov 14;(42):5369-71. doi: 10.1039/b811818c. Epub 2008 Sep 16. PubMed PMID: 18985213.

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